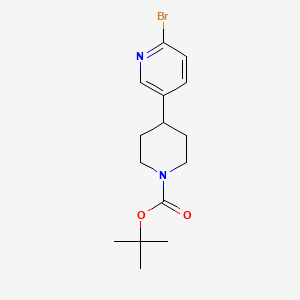

2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-5-(N-Boc-piperidin-4-il)piridina: es un compuesto químico con la fórmula molecular C14H21BrN2O2 . Es un derivado de la piridina, sustituido con un átomo de bromo en la posición 2 y un anillo de piperidina en la posición 5, que está protegido por un grupo terc-butoxicarbonilo (Boc).

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de 2-Bromo-5-(N-Boc-piperidin-4-il)piridina normalmente implica los siguientes pasos:

Bromación: La piridina se broma en la posición 2 utilizando bromo o un agente bromante como N-bromosuccinimida (NBS) en presencia de un catalizador.

Introducción de piperidina: La piridina bromada se hace reaccionar entonces con 4-piperidona, seguida de la protección del nitrógeno de la piperidina con un grupo Boc. Este paso puede implicar el uso de una base como la trietilamina y un agente de acoplamiento como la N,N'-diciclohexilcarbodiimida (DCC).

Métodos de producción industrial: Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, minimizando al mismo tiempo los costes y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo y principios de química verde .

Análisis de las reacciones químicas

Tipos de reacciones: 2-Bromo-5-(N-Boc-piperidin-4-il)piridina puede sufrir varios tipos de reacciones químicas, incluyendo:

Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos como aminas, tioles o alcóxidos.

Reacciones de desprotección: El grupo Boc puede eliminarse en condiciones ácidas para dar la amina libre.

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen hidruro de sodio (NaH), terc-butóxido de potasio (KOtBu) y catalizadores de paladio para reacciones de acoplamiento cruzado.

Reacciones de desprotección: El ácido trifluoroacético (TFA) o el ácido clorhídrico (HCl) se utilizan comúnmente para eliminar el grupo Boc.

Principales productos formados:

Reacciones de sustitución: Dependiendo del nucleófilo utilizado, los productos pueden incluir varias piridinas sustituidas.

Reacciones de desprotección: El producto principal es la 2-Bromo-5-(piperidin-4-il)piridina.

Aplicaciones de la investigación científica

Química: 2-Bromo-5-(N-Boc-piperidin-4-il)piridina se utiliza como intermedio en la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.

Biología y medicina: En química medicinal, este compuesto se explora por su potencial como bloque de construcción en la síntesis de candidatos a fármacos dirigidos a diversas vías biológicas. Puede utilizarse en el desarrollo de inhibidores para enzimas o receptores específicos .

Industria: En la industria química, puede utilizarse en la producción de productos químicos y materiales especiales. Su reactividad la convierte en un intermedio valioso para la síntesis de moléculas orgánicas complejas .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and palladium catalysts for cross-coupling reactions.

Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to remove the Boc group.

Major Products Formed:

Substitution Reactions: Depending on the nucleophile used, products can include various substituted pyridines.

Deprotection Reactions: The major product is 2-Bromo-5-(piperidin-4-yl)pyridine.

Aplicaciones Científicas De Investigación

Chemistry: 2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of drug candidates targeting various biological pathways. It may be used in the development of inhibitors for specific enzymes or receptors .

Industry: In the chemical industry, it can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate for the synthesis of complex organic molecules .

Mecanismo De Acción

El mecanismo de acción de 2-Bromo-5-(N-Boc-piperidin-4-il)piridina depende de su aplicación específica. En el desarrollo de fármacos, puede actuar uniéndose e inhibiendo enzimas o receptores específicos. El átomo de bromo y el anillo de piperidina pueden interactuar con la proteína diana, afectando a su función. El grupo Boc sirve como grupo protector durante la síntesis y normalmente se elimina antes de que el compuesto ejerza sus efectos biológicos .

Comparación Con Compuestos Similares

Compuestos similares:

2-Bromo-5-yodopiridina: Similar en estructura pero con un átomo de yodo en lugar de un anillo de piperidina.

2-Bromo-4-metilpiridina: Similar en estructura pero con un grupo metilo en lugar de un anillo de piperidina.

2-Bromo-5-(N-Boc-piperidin-4-il)imidazol: Similar en estructura pero con un anillo de imidazol en lugar de un anillo de piridina.

Singularidad: 2-Bromo-5-(N-Boc-piperidin-4-il)piridina es única debido a la presencia tanto de un átomo de bromo como de un anillo de piperidina protegido por Boc.

Propiedades

Fórmula molecular |

C15H21BrN2O2 |

|---|---|

Peso molecular |

341.24 g/mol |

Nombre IUPAC |

tert-butyl 4-(6-bromopyridin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3 |

Clave InChI |

ORGICPGVZBQBDV-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=C2)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrazolidine-3-carboxylate](/img/structure/B12303546.png)

![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione](/img/structure/B12303555.png)

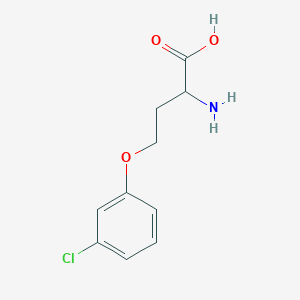

![2-Amino-3-[4-(3-bromopropoxy)phenyl]propanoic acid;hydrochloride](/img/structure/B12303580.png)

![Rac-(3AR,6AR)-hexahydrofuro[3,4-D][1,2]oxazole](/img/structure/B12303596.png)

![(R)-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7'-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane](/img/structure/B12303608.png)

![3-[4-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B12303614.png)

![(2S)-2-[2-({4-Oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamido]propanoic acid](/img/structure/B12303615.png)

![rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis](/img/structure/B12303618.png)